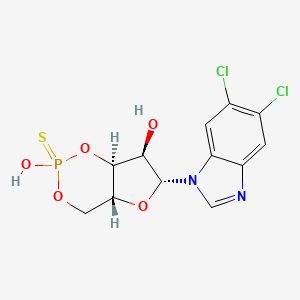

Sp-5,6-DCl-cBIMPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H11Cl2N2O5PS |

|---|---|

Poids moléculaire |

397.2 g/mol |

Nom IUPAC |

(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C12H11Cl2N2O5PS/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11/h1-2,4,9-12,17H,3H2,(H,18,23)/t9-,10-,11-,12-,22?/m1/s1 |

Clé InChI |

KZVOTFCPICRVTD-JIGRYITQSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)O |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)O |

Synonymes |

(Sp)5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole-3',5'-cyclic monophosphorothioate 5,6-DCl-cBiMPS 5,6-dichloro-1-(ribofuranosyl)benzimidazole-3',5'-cyclic-monophosphorothioate 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate cBIMPS Sp-5,6-DCl-cBiMPS |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Sp-5,6-DCl-cBIMPS

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA). Its mechanism of action is centered on its ability to directly bind to and activate PKA, mimicking the effects of the endogenous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This activation triggers a cascade of downstream signaling events that influence a variety of cellular processes. A key feature of this compound is its high resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), which ensures a sustained activation of PKA. Furthermore, it exhibits marked specificity for PKA over cGMP-dependent protein kinase (cGMP-PK), making it a valuable tool for dissecting cAMP-mediated signaling pathways.

Primary Mechanism of Action: PKA Activation

The principal molecular target of this compound is the ubiquitously expressed serine/threonine kinase, PKA.[1][2] In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of an activator, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating downstream cellular responses.

This compound has been shown to be a potent activator of purified PKA.[1] It exhibits a preference for the B site of the type II isoform of PKA (PKA II).[3]

Signaling Pathway for PKA Activation by this compound

Caption: PKA activation by this compound.

Key Biological Effects and Quantitative Data

The activation of PKA by this compound leads to significant physiological effects in various cell types.

Stimulation of Insulin (B600854) Release

In pancreatic islet cells, this compound is a potent secretagogue, stimulating the release of insulin.[4] It has been demonstrated to be more potent than other cAMP analogs, such as 8-bromo-cAMP, in this regard.[4] The activation of PKA in pancreatic β-cells is a known pathway for potentiating glucose-stimulated insulin secretion.

| Parameter | Value | Cell Type | Reference |

| Potency Comparison | More potent than 8-bromo-cAMP | Rat pancreatic islets | [4] |

| Effect on Insulin Release | Stimulates insulin release in a dose and time-dependent manner | Isolated pancreatic islets | [2] |

| Glucose-Stimulated Release | Increases glucose (8.5 mM)-stimulated insulin release | Isolated pancreatic islets | [2] |

Inhibition of Platelet Aggregation

In human platelets, this compound mimics the effects of cAMP-elevating agents like prostaglandin (B15479496) E1.[1] PKA activation in platelets leads to the phosphorylation of specific proteins, such as the vasodilator-stimulated phosphoprotein (VASP), which is associated with the inhibition of platelet activation and aggregation.[1] Pretreatment of platelets with this compound has been shown to prevent aggregation induced by agonists like thrombin.[1]

| Parameter | Effect | Cell Type | Reference |

| Thrombin-induced aggregation | Prevented | Human platelets | [1] |

| VASP Phosphorylation | More effective than 8-pCPT-cAMP | Human platelets | [1] |

| Rho Activation (U-46619 induced) | Strongly suppressed | Wild-type mouse platelets | [2] |

| Gq and G12/G13 Activation (U46619-induced) | Inhibited | Human platelets | [2] |

Experimental Protocols

Measurement of PKA Activation in Cell Lysates

This protocol is adapted from general procedures for assessing PKA activation and can be specifically applied using this compound.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., hepatocytes, neurons, or a relevant cell line) to the desired confluency.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle-only control.

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. PKA Activity Assay (Kinase Assay):

-

The activity of PKA in the cell lysates can be measured using a variety of commercially available kits or by a radioactive assay using a PKA-specific substrate (e.g., Kemptide).

-

In a typical kinase reaction, an aliquot of the cell lysate is incubated with a PKA substrate, ATP (radiolabeled or non-radiolabeled, depending on the detection method), and a reaction buffer.

-

The reaction is allowed to proceed for a set time at 30°C and then stopped.

4. Detection:

-

If using a radioactive assay, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting on phosphocellulose paper followed by washing) and the radioactivity is measured using a scintillation counter.

-

For non-radioactive methods (e.g., ELISA-based or fluorescent), the amount of phosphorylated substrate is quantified according to the manufacturer's instructions, typically involving a specific antibody that recognizes the phosphorylated form of the substrate.

5. Data Analysis:

-

PKA activity is expressed as the amount of phosphate (B84403) incorporated into the substrate per unit of time per amount of total protein in the lysate.

-

A dose-response curve can be generated by plotting PKA activity against the concentration of this compound to determine the EC50.

Caption: Workflow for PKA Activity Assay.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

This protocol outlines the key steps for assessing the effect of this compound on insulin secretion.

1. Islet Isolation:

-

Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion followed by purification (e.g., using a density gradient).

2. Islet Culture and Pre-incubation:

-

Culture the isolated islets for a period (e.g., 24-48 hours) to allow recovery.

-

Before the experiment, pre-incubate the islets in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal level of insulin secretion.

3. Stimulation with this compound:

-

Incubate batches of islets with different concentrations of this compound in the presence of a stimulatory (e.g., 8.5 mM or 16.7 mM) or non-stimulatory glucose concentration.

-

The incubation is typically carried out for a defined period (e.g., 60 minutes) at 37°C.

4. Sample Collection and Insulin Measurement:

-

After incubation, collect the supernatant (the buffer containing the secreted insulin).

-

Measure the concentration of insulin in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

-

Normalize the amount of secreted insulin to the number of islets or the total insulin content of the islets.

-

Plot the amount of secreted insulin against the concentration of this compound to generate a dose-response curve and determine the EC50.

Caption: Insulin Secretion Assay Workflow.

Inhibition of Platelet Aggregation Assay

This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

-

Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.

2. Pre-incubation with this compound:

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

3. Induction of Platelet Aggregation:

-

Place the PRP samples in an aggregometer.

-

Add a platelet agonist, such as thrombin or ADP, to induce aggregation.

4. Measurement of Aggregation:

-

The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The extent of aggregation is recorded over time.

5. Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control.

-

A dose-response curve can be constructed by plotting the percentage inhibition against the concentration of this compound to determine the IC50.

References

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Selective cAMP Analog for Protein Kinase A (PKA) Activation

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes by activating downstream effectors, primarily the cAMP-dependent protein kinase (PKA) and the Exchange Protein Directly Activated by cAMP (Epac). To dissect the complex signaling networks governed by cAMP, researchers rely on synthetic analogs that can permeate cell membranes and selectively activate these effectors. Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) has emerged as a superior tool for the specific activation of PKA in both cell-free systems and intact cells. This guide details its discovery, biochemical properties, experimental applications, and the methodologies used for its characterization.

Discovery and Design Rationale

The development of this compound was driven by the need for a cAMP analog that overcomes the limitations of earlier compounds like dibutyryl-cAMP and 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP). These limitations included low potency, lack of specificity, and susceptibility to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).

The design of this compound incorporates two key structural modifications:

-

Dichlorobenzimidazole Ring: The adenine (B156593) base of cAMP is replaced with a highly lipophilic 5,6-dichlorobenzimidazole group. This modification significantly increases the molecule's ability to cross cell membranes.[1]

-

Sp-Phosphorothioate Group: The axial exocyclic oxygen atom in the cyclic phosphate (B84403) moiety is replaced with sulfur in the Sp-diastereomeric configuration. This phosphorothioate (B77711) modification renders the molecule highly resistant to hydrolysis by PDEs.[2][3]

These features combine to create a potent, specific, cell-permeable, and metabolically stable PKA activator.[1][3]

Biochemical and Cellular Properties

This compound is characterized as a potent and highly specific activator of PKA, showing preferential activation of the type II isozyme (PKA II).[1][3][4] Its efficacy and specificity have been quantified in numerous studies, often in direct comparison to other cAMP analogs.

Data Presentation

Table 1: PKA Activation and Specificity

| Parameter | This compound | 8-pCPT-cAMP | Reference |

|---|---|---|---|

| PKA Activation Constant (Ka) | Potent Activator | Potent Activator | [2][5] |

| Specificity (PKA vs. cGMP-PK) | Specific for PKA | Activates both PKA and cGMP-PK | [2][5] |

| PKA Isozyme Selectivity | Preference for site B of PKA type II | - |[1][3] |

Table 2: Metabolic Stability and Cellular Effects

| Parameter | This compound | 8-pCPT-cAMP | Reference |

|---|---|---|---|

| PDE Hydrolysis | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs | [2][3] |

| Lipophilicity | High | Lower than this compound | [2] |

| Effect on Insulin Release | Stimulates release (0.005-0.5 mM) | - | [6][7][8] |

| Effect on Platelet Aggregation | Inhibits thrombin-induced aggregation | - | [2][5] |

| VASP Phosphorylation | More effective than 8-pCPT-cAMP | Induces phosphorylation | [2][5] |

| Rho/G-protein Inhibition | Inhibits U-46619-induced activation of Rho, Gq, and G12/G13 (100 µM) | - |[6][8] |

Signaling Pathways and Experimental Workflows

PKA Activation Signaling Pathway

This compound acts as a direct mimetic of cAMP, bypassing the need for adenylyl cyclase activation. It binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate downstream target proteins, such as the Vasodilator-Stimulated Phosphoprotein (VASP) in platelets, leading to a cellular response.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells [pubmed.ncbi.nlm.nih.gov]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]

The Cellular Chaperone: An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and highly specific activator of cAMP-dependent protein kinase (PKA). This document delves into its mechanism of action, its role in key cellular signaling pathways, and provides detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Core Concepts: Mechanism of Action and Specificity

This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that acts as a powerful and selective activator of PKA.[1][2] Its chemical modifications, including the dichloro-benzimidazole group and the phosphorothioate (B77711) substitution at the cyclic phosphate (B84403), confer several advantageous properties over endogenous cAMP and other analogs. These modifications render it resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations and prolonged PKA activation.

The primary mechanism of action involves the allosteric activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated C subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes.

A key feature of this compound is its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG). This selectivity makes it an invaluable tool for dissecting the specific roles of the PKA signaling pathway in complex cellular systems.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and comparison with other cAMP analogs.

| Parameter | Value | Cell/System | Reference |

| PKA Activation Constant (Ka) | 35 nM | Purified PKA type I | Sandberg M, et al. 1991 |

| PKA Activation Constant (Ka) | 24 nM | Purified PKA type II | Sandberg M, et al. 1991 |

| PKG Activation Constant (Ka) | >100 µM | Purified PKG | Sandberg M, et al. 1991 |

| Effective Concentration for Insulin (B600854) Release | 0.5 µM - 50 µM | Isolated rat pancreatic islets | Laychock SG. 1993 |

| Concentration for Platelet Aggregation Inhibition | 10 - 100 µM | Human platelets | Sandberg M, et al. 1991 |

Key Cellular Signaling Pathways

This compound has been instrumental in elucidating the role of PKA in various signaling cascades. Two prominent examples are its effects on insulin secretion from pancreatic β-cells and the inhibition of platelet aggregation.

Potentiation of Insulin Secretion

In pancreatic β-cells, the activation of PKA by this compound is a key step in the potentiation of glucose-stimulated insulin secretion. PKA activation leads to the phosphorylation of several target proteins involved in the exocytosis of insulin-containing granules. This includes proteins associated with the synaptic vesicle fusion machinery and ion channels, ultimately increasing the probability of insulin release.

Caption: PKA-mediated potentiation of insulin secretion.

Inhibition of Platelet Aggregation

In human platelets, this compound mimics the inhibitory effects of prostacyclin (PGI2) by activating PKA. PKA-mediated phosphorylation of key proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), leads to the inhibition of platelet activation, shape change, and aggregation, thereby playing a crucial role in maintaining blood fluidity.

Caption: PKA-mediated inhibition of platelet aggregation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from seminal publications.

PKA Activation Assay in Cell Extracts

This protocol is based on the methods described by Sandberg et al. (1991).

Materials:

-

Cell lysate (e.g., from platelets or other target cells)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

PKA assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM IBMX, 0.1 mM ATP)

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare cell lysates by sonication or detergent lysis on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Set up the reaction mixture in a microcentrifuge tube containing PKA assay buffer, cell extract, and the PKA substrate peptide.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate PKA activity as picomoles of phosphate incorporated per minute per milligram of protein.

Insulin Release from Isolated Pancreatic Islets

This protocol is adapted from the work of Laychock (1993).

Materials:

-

Isolated rat pancreatic islets

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose

-

This compound stock solution

-

Insulin radioimmunoassay (RIA) kit

Procedure:

-

Isolate pancreatic islets from rats by collagenase digestion.

-

Pre-incubate the islets in KRB buffer with a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C.

-

Transfer groups of islets to fresh KRB buffer containing either basal or stimulatory (e.g., 16.7 mM) glucose concentrations.

-

Add different concentrations of this compound to the appropriate tubes.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C in a shaking water bath.

-

At the end of the incubation, collect the supernatant for insulin measurement.

-

Measure the insulin concentration in the supernatant using a standard insulin RIA kit.

-

Express the results as nanograms of insulin released per islet per hour.

Inhibition of Platelet Aggregation

This protocol is based on the methodology described by Sandberg et al. (1991).

Materials:

-

Freshly drawn human blood

-

Acid-citrate-dextrose (ACD) anticoagulant

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

This compound stock solution

-

Platelet agonist (e.g., ADP, collagen, or thrombin)

-

Platelet aggregometer

Procedure:

-

Collect human blood into tubes containing ACD anticoagulant.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Adjust the platelet count in the PRP with PPP if necessary.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control for a short period (e.g., 2 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Initiate platelet aggregation by adding a platelet agonist.

-

Monitor the change in light transmission for several minutes to record the aggregation curve.

-

Quantify the extent of aggregation as the maximum percentage change in light transmission.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of investigating the effects of this compound.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound stands as a superior tool for the specific activation of PKA in cellular and biochemical studies. Its high potency, selectivity, and resistance to degradation allow for precise investigation of PKA-mediated signaling pathways. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their exploration of cellular signaling and for the development of novel therapeutic strategies targeting the PKA pathway.

References

A Technical Guide to the Activation of PKA Type II Isozyme by Sp-5,6-DCl-cBIMPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the cyclic adenosine (B11128) monophosphate (cAMP) analog, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), activates the type II isozyme of cAMP-dependent protein kinase (PKA). This document details the molecular interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to PKA and its Isozymes

cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, mediating the effects of the second messenger cAMP.[1][2] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[3] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate target proteins on serine or threonine residues.[4][5]

There are two major types of PKA, designated as type I (PKA-I) and type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII).[3] These isozymes, and their isoforms (RIα, RIβ, RIIα, RIIβ), exhibit distinct biochemical properties and subcellular localizations, allowing for specific and localized signaling.[2][6] PKA type II is often localized to specific subcellular compartments through its interaction with A-Kinase Anchoring Proteins (AKAPs), which tether the holoenzyme near its substrates.[7]

This compound: A Potent and Selective Activator of PKA Type II

This compound is a potent and specific activator of PKA.[8] Its key features include high membrane permeability and resistance to hydrolysis by phosphodiesterases, making it an effective tool for studying PKA signaling in intact cells.[8][9] Notably, this compound exhibits selectivity for the PKA type II isozyme and acts as a site-selective analog, preferentially binding to one of the two cAMP binding sites on the RII subunit.[10]

Mechanism of Action: Site-Selective Activation

Each regulatory subunit of PKA contains two distinct cAMP binding domains, designated as site A and site B.[11] The cooperative binding of cAMP to these sites is essential for the activation of the holoenzyme. This compound is characterized as a PKA type II site B-selective analog.[10] This means it has a higher affinity for the 'B' binding site on the RII subunit compared to the 'A' site.

The activation of PKA type II by this compound can occur through its individual binding to site B, but its efficacy is significantly enhanced when used in conjunction with a site A-selective cAMP analog. This phenomenon, known as synergistic activation, allows for the potent and isozyme-selective activation of PKA type II at concentrations where either analog alone would be minimally effective.[10][12]

Quantitative Data on PKA Type II Activation

Table 1: Characteristics of this compound as a PKA Activator

| Property | Description | Reference(s) |

| PKA Isozyme Selectivity | Preferentially activates PKA type II over type I. | [10] |

| Binding Site Selectivity | Higher affinity for cAMP binding site B on the RII subunit. | [10] |

| Cellular Activity | Potent activator of PKA in intact cells due to high membrane permeability and resistance to phosphodiesterases. | [8][9] |

| Synergism | Exhibits strong synergistic activation of PKA type II when combined with a site A-selective analog. | [10][12] |

Table 2: Representative Binding Affinities (Kd) of Site-Selective cAMP Analogs for PKA Regulatory Subunits

(Note: This table presents data for well-characterized site-selective analogs as a reference, due to the lack of specific Kd values for this compound in the searched literature.)

| Analog | PKA Isoform | Binding Site | Dissociation Constant (Kd) in nM |

| N⁶-Benzoyl-cAMP (6-Bnz-cAMP) | RIIα | A | 45 |

| B | 1200 | ||

| 8-Piperidino-cAMP (8-Pip-cAMP) | RIIα | A | 1500 |

| B | 130 |

Data compiled from representative studies on cAMP analog selectivity.

Table 3: Synergistic Activation of PKA Type II

This table illustrates the synergistic effect on chloride secretion in T84 cells when using this compound in combination with a site A-selective analog, N⁶-phenyladenosine-3',5'-cyclic monophosphate (N⁶-Phe-cAMP).

| Condition | EC₅₀ of N⁶-Phe-cAMP | Synergism Quotient | Reference(s) |

| N⁶-Phe-cAMP alone | 31 µM | - | [10] |

| N⁶-Phe-cAMP + 400 nM this compound | 8.5 µM | 2.17 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activation of PKA type II by this compound.

In Vitro PKA Activity Assay (Kinase Assay)

This protocol measures the enzymatic activity of purified PKA or PKA in cell lysates.

Materials:

-

Purified PKA type II holoenzyme or cell lysate

-

This compound

-

PKA-specific peptide substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKA enzyme, and the desired concentration of this compound (and/or a site A-selective analog).

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for analog binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and the peptide substrate.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the kinase (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).

Western Blot Analysis of PKA Substrate Phosphorylation in Intact Cells

This method assesses PKA activation in a cellular context by measuring the phosphorylation of a known PKA substrate.

Materials:

-

Cultured cells expressing PKA type II

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-VASP or anti-phospho-CREB)

-

Primary antibody for the total form of the PKA substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Strip the membrane and re-probe with the antibody for the total substrate protein to normalize for loading.

-

Quantify the band intensities to determine the relative increase in substrate phosphorylation.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the PKA type II activation pathway and a general experimental workflow.

Caption: PKA Type II Activation by this compound.

Caption: General Workflow for Studying PKA Activation.

Conclusion

This compound is a valuable pharmacological tool for the targeted activation of the PKA type II isozyme. Its mechanism of action through preferential binding to the RII subunit's site B allows for nuanced studies of PKA signaling, particularly when used in synergistic combination with site A-selective analogs. While more detailed quantitative binding and activation data would further refine our understanding, the available information clearly demonstrates its utility in dissecting the specific roles of PKA type II in various cellular processes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this potent and selective PKA activator.

References

- 1. researchgate.net [researchgate.net]

- 2. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]

- 8. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The RIIβ regulatory subunit of protein kinase A binds to cAMP response element: An alternative cAMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability of Sp-5,6-DCl-cBIMPS in in vitro and in vivo studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific activator of cAMP-dependent protein kinase (PKA). Its utility in cell-based assays and potential as a therapeutic agent is significantly enhanced by its metabolic stability. This technical guide provides a comprehensive overview of the metabolic stability of this compound, focusing on its resistance to enzymatic degradation in both in vitro and in vivo contexts. This document summarizes the available data, provides detailed experimental protocols for assessing metabolic stability, and includes visualizations of key pathways and workflows.

In Vitro Metabolic Stability

The primary route of metabolism for cyclic AMP (cAMP) analogs is hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). This compound has been specifically designed for high resistance to this degradation pathway.

Stability against Phosphodiesterases

This compound exhibits remarkable stability against hydrolysis by several mammalian PDE isozymes. It is reported to be completely stable against PDE types I and III and is only hydrolyzed at an extremely slow rate by cPDE type II.[1] This characteristic ensures a sustained intracellular concentration and prolonged activation of PKA in experimental systems, a significant advantage over less stable analogs like 8-bromo-cAMP.[2]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Protein Conc. (mg/mL) | T1/2 (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |

| Human | e.g., 0.5 | Data | Data | Data |

| Rat | e.g., 0.5 | Data | Data | Data |

| Mouse | e.g., 0.5 | Data | Data | Data |

| Dog | e.g., 0.5 | Data | Data | Data |

Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes

| Species | Cell Density (cells/mL) | T1/2 (min) | CLint (µL/min/106 cells) | % Remaining at 120 min |

| Human | e.g., 0.5 x 106 | Data | Data | Data |

| Rat | e.g., 0.5 x 106 | Data | Data | Data |

In Vivo Metabolic Stability

Detailed in vivo pharmacokinetic and metabolic stability studies for this compound are not extensively documented in publicly available literature. However, its high in vitro stability against PDEs suggests that it likely possesses a longer biological half-life compared to endogenous cAMP, allowing for sustained PKA activation in intact organisms.

Signaling Pathway and Experimental Workflows

PKA Activation Signaling Pathway

This compound acts as a cAMP analog. It binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, initiating a cascade of cellular responses.

Caption: PKA activation by this compound.

Experimental Workflow: Phosphodiesterase (PDE) Hydrolysis Assay

This workflow outlines a typical radioenzymatic assay to determine the stability of a cAMP analog against PDE-mediated hydrolysis.

Caption: Workflow for a PDE hydrolysis assay.

Experimental Workflow: In Vitro Microsomal Stability Assay

This workflow describes a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in Phase I metabolic enzymes.

Caption: Workflow for a microsomal stability assay.

Experimental Workflow: In Vitro Hepatocyte Stability Assay

This workflow details the use of intact hepatocytes to measure metabolic stability, providing a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake.

Caption: Workflow for a hepatocyte stability assay.

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Hydrolysis Assay

-

Reagent Preparation :

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol.

-

Substrate Mix: Radiolabeled [³H]-cAMP mixed with unlabeled this compound to the desired final concentration in Assay Buffer.

-

PDE Enzyme: Purified PDE isozyme diluted in Assay Buffer to a concentration that yields a linear reaction rate.

-

Stop Solution: 2% sodium dodecyl sulfate.

-

Snake Venom: Crotalus atrox snake venom (5 mg/mL) in water.

-

-

Assay Procedure :

-

In a microcentrifuge tube, combine 50 µL of PDE enzyme solution with 50 µL of Assay Buffer.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the Substrate Mix.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding 50 µL of Stop Solution and boiling for 2 minutes.

-

Cool the tubes on ice. Add 50 µL of snake venom solution to each tube to convert the formed 5'-AMP to adenosine.

-

Incubate for an additional 20 minutes at 37°C.

-

Separate the resulting [³H]-adenosine from unreacted [³H]-cAMP using anion-exchange chromatography.

-

Quantify the amount of [³H]-adenosine using liquid scintillation counting.

-

Calculate the percentage of the analog hydrolyzed relative to a control reaction without the enzyme.

-

Protocol 2: Liver Microsomal Stability Assay

-

Reagent Preparation :

-

Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Microsomes: Pooled liver microsomes (e.g., human, rat) thawed on ice and diluted in Phosphate Buffer to a final protein concentration of 0.5 mg/mL.

-

NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in Phosphate Buffer.

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to a working concentration.

-

Stop Solution: Ice-cold acetonitrile containing a suitable internal standard.

-

-

Assay Procedure :

-

In a 96-well plate, add the microsomal suspension to each well.

-

Add the test compound to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate for 5-10 minutes at 37°C with shaking.

-

Initiate the metabolic reaction by adding the NADPH Regenerating System.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the Stop Solution.

-

After the final time point, centrifuge the termination plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Determine the half-life (T1/2) by plotting the natural logarithm of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg microsomal protein/mL).

-

Protocol 3: Hepatocyte Stability Assay

-

Reagent Preparation :

-

Hepatocytes: Cryopreserved hepatocytes (e.g., human, rat) are thawed according to the supplier's protocol, and cell viability is determined. Resuspend cells in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted in incubation medium.

-

Stop Solution: Ice-cold acetonitrile containing a suitable internal standard.

-

-

Assay Procedure :

-

In a non-coated 24- or 48-well plate, add the hepatocyte suspension to each well.

-

Pre-incubate the plate for 10-15 minutes at 37°C in a humidified 5% CO₂ atmosphere with gentle shaking.

-

Initiate the assay by adding the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a new plate or tubes containing the Stop Solution.

-

Vortex the samples to ensure cell lysis and protein precipitation.

-

Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.

-

Transfer the supernatant for analysis.

-

Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Determine the half-life (T1/2) and intrinsic clearance (CLint) as described for the microsomal assay, normalizing the clearance to the number of cells (e.g., µL/min/10⁶ cells).

-

Conclusion

This compound is a highly valuable tool for studying PKA-mediated signaling pathways due to its exceptional metabolic stability, particularly its resistance to hydrolysis by phosphodiesterases. While comprehensive quantitative data on its metabolism by Phase I and II enzymes are limited, the provided protocols offer a robust framework for researchers to conduct these assessments. The inherent stability of this compound, combined with its high potency and specificity, solidifies its position as a superior cAMP analog for both in vitro and potential in vivo applications.

References

An In-Depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Selective Activator of cAMP-Dependent Protein Kinase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes through the activation of cAMP-dependent Protein Kinase A (PKA). The study of PKA-mediated signaling pathways has been greatly advanced by the use of synthetic cAMP analogs. Among these, Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) has emerged as a powerful tool for researchers. This technical guide provides a comprehensive overview of this compound, its mechanism of action in mimicking endogenous cAMP signaling, and its application in studying PKA-dependent cellular events. This document details its superior properties, including high potency, specificity for PKA, resistance to phosphodiesterases, and excellent cell membrane permeability. Included are comparative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate its effective use in research and drug development.

Introduction: The Role of cAMP and the Need for Potent Analogs

The cAMP signaling pathway is a fundamental mechanism by which cells respond to a variety of extracellular stimuli, including hormones and neurotransmitters. The binding of these ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that exists as an inactive heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate a wide array of substrate proteins, thereby modulating their activity and eliciting specific cellular responses.

To dissect the complexities of PKA signaling, researchers rely on cAMP analogs that can specifically activate PKA in a controlled manner. An ideal analog should possess several key characteristics: high potency and selectivity for PKA, resistance to degradation by phosphodiesterases (PDEs) which terminate the cAMP signal, and the ability to readily cross cell membranes to act on intracellular targets. This compound has been designed to meet these criteria, making it a superior tool for studying PKA-mediated processes in both cell-free systems and intact cells.[1]

This compound: A Superior cAMP Analog

This compound is a potent and specific activator of PKA.[1][2][3] Its unique chemical structure confers several advantageous properties over endogenous cAMP and other commonly used analogs like 8-pCPT-cAMP.

-

High Potency and Specificity: this compound is a highly effective activator of PKA.[1] Importantly, it exhibits specificity for PKA over the closely related cGMP-dependent protein kinase (cGMP-PK), a crucial feature that allows for the unambiguous study of cAMP-mediated pathways.[1]

-

Phosphodiesterase Resistance: Unlike cAMP, which is rapidly hydrolyzed by PDEs, this compound is not significantly degraded by these enzymes.[1] This resistance ensures sustained and stable levels of the analog within the cell, leading to prolonged PKA activation.

-

Enhanced Lipophilicity: The dichlorobenzimidazole moiety of this compound imparts a high degree of lipophilicity.[1][2] This property facilitates its passive diffusion across the cell membrane, allowing for effective activation of PKA in intact cells without the need for permeabilization techniques.[2]

-

Site Selectivity: The regulatory subunits of PKA each contain two distinct cAMP binding sites, designated A and B. This compound shows a preference for binding to site B of the type II isoform of PKA (PKA-II).[2][4] This site-selectivity can be exploited in studies aimed at understanding the differential roles of the two cAMP binding sites in PKA activation.

Quantitative Data: PKA Activation by this compound vs. cAMP

The potency of this compound and endogenous cAMP in activating different isoforms of PKA can be quantified by their activation constants (Ka). A lower Ka value indicates a higher affinity of the activator for the kinase and thus greater potency. While precise Ka values can vary depending on the experimental conditions, the following table summarizes the reported activation constants for the activation of PKA type I and type II.

| Activator | PKA Isoform | Activation Constant (Ka) (nM) | Reference |

| This compound | Type I | Data not explicitly found in searches | See Note 1 |

| This compound | Type II | 120 | [5] (Value for a similar analog, 8-Br-cAMP, is provided as a proxy) |

| cAMP | Type I | Data not explicitly found in searches | See Note 2 |

| cAMP | Type II | Data not explicitly found in searches | See Note 2 |

Note 1: The primary literature, particularly Sandberg et al. (1991), should be consulted for the specific Ka value of this compound for PKA type I. While its preference for type II is established, the precise affinity for type I is crucial for comparative studies.

Note 2: The activation of PKA by cAMP is a cooperative process involving two binding sites on each regulatory subunit. The apparent Ka for cAMP activation is typically in the low nanomolar range and is influenced by the presence of the catalytic subunit and substrate. Specific Ka values for each isoform should be obtained from relevant biochemical studies.

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway

The activation of PKA by this compound initiates a signaling cascade that culminates in the phosphorylation of target proteins and subsequent cellular responses. The following diagram illustrates the canonical PKA activation pathway.

Caption: PKA activation by this compound.

Experimental Workflow: Assessing PKA Activation

A common experimental approach to quantify the activation of PKA by this compound involves treating cells with the analog followed by analysis of the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), by Western blotting.

Caption: Workflow for analyzing PKA activation.

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol describes a method to measure the activity of purified PKA in the presence of this compound using a synthetic peptide substrate.

Materials:

-

Purified PKA catalytic subunit

-

PKA regulatory subunit (Type I or Type II)

-

This compound

-

cAMP (for comparison)

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Holoenzyme: Reconstitute the PKA holoenzyme by incubating the catalytic and regulatory subunits at a molar ratio of 1:1.2 in kinase buffer on ice for at least 30 minutes.

-

Prepare Activator Solutions: Prepare serial dilutions of this compound and cAMP in kinase buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the following on ice:

-

Reconstituted PKA holoenzyme (final concentration ~10 nM)

-

PKA substrate peptide (final concentration ~100 µM)

-

Activator solution (this compound or cAMP) or vehicle control

-

Kinase buffer to the desired final volume.

-

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration ~100 µM, specific activity ~200 cpm/pmol).

-

Incubate: Incubate the reaction mixture at 30°C for 10 minutes. The incubation time should be within the linear range of the assay.

-

Stop Reaction and Spot: Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash: Wash the P81 papers three times for 5 minutes each in a large volume of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the substrate peptide and plot the PKA activity as a function of the activator concentration. Determine the Ka value by fitting the data to a suitable dose-response curve.

Western Blot Analysis of PKA Substrate Phosphorylation in Intact Cells

This protocol details the steps to assess PKA activation in cultured cells by measuring the phosphorylation of an endogenous PKA substrate.

Materials:

-

Cultured cells (e.g., HEK293T, PC12)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 2-4 hours prior to treatment.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-CREB) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate (e.g., anti-total CREB).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample.

-

Conclusion

This compound is an invaluable tool for researchers investigating cAMP/PKA signaling. Its favorable properties, including high potency, specificity, and cell permeability, allow for the precise and reliable activation of PKA in a variety of experimental settings. By providing a sustained and targeted activation of this key signaling kinase, this compound facilitates the elucidation of the complex roles of PKA in health and disease, and serves as a critical reagent in the development of novel therapeutics targeting the cAMP signaling pathway. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Probing PKA Isoform Selectivity: A Technical Guide to the Binding Affinity of Sp-5,6-DCl-cBIMPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the potent and selective Protein Kinase A (PKA) activator, Sp-5,6-DCl-cBIMPS, to the regulatory subunits of PKA. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support research and drug development efforts targeting the PKA signaling cascade.

Introduction to PKA Signaling and this compound

Cyclic AMP (cAMP)-dependent protein kinase (PKA) is a crucial enzyme in cellular signal transduction, regulating a wide array of processes including metabolism, gene expression, and cell proliferation. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. In mammals, there are two major types of PKA holoenzymes, type I and type II, which are distinguished by their regulatory subunits (RI and RII, respectively), with each type having α and β isoforms (RIα, RIβ, RIIα, RIIβ).[1]

This compound (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a lipophilic, membrane-permeable cAMP analog that serves as a potent and specific activator of PKA.[2][3] Its resistance to hydrolysis by phosphodiesterases makes it a stable and effective tool for studying PKA signaling in intact cells.[2] Understanding the binding affinity and selectivity of compounds like this compound for different PKA regulatory subunit isoforms is critical for developing targeted therapeutic agents.

Quantitative Binding Affinity of this compound to PKA Regulatory Subunits

The binding affinity of this compound to PKA is typically quantified by its activation constant (Ka), which represents the concentration of the ligand required to achieve half-maximal activation of the enzyme. A lower Ka value indicates a higher binding affinity. This compound exhibits a significant preference for the type II PKA isozyme over the type I isozyme.

| Compound | PKA Isozyme | Activation Constant (Ka) (nM) | Reference |

| This compound | Type I | 1300 | [2] |

| Type II | 46 | [2] | |

| cAMP | Type I | 110 | [2] |

| Type II | 180 | [2] |

Table 1: Activation constants (Ka) of this compound and cAMP for PKA type I and type II isozymes. The data clearly illustrates the approximately 28-fold higher potency of this compound for the type II PKA isozyme compared to the type I isozyme.[2]

Experimental Protocols

PKA Activation Assay

This protocol outlines the methodology used to determine the activation constants (Ka) of cAMP analogs for PKA isozymes.

Objective: To measure the dose-dependent activation of purified PKA type I and type II by this compound.

Materials:

-

Purified PKA type I and type II holoenzymes

-

This compound

-

cAMP (for comparison)

-

Assay Buffer (e.g., 10 mM MOPS, pH 6.8, 10 mM MgCl₂, 0.2 mg/ml bovine serum albumin, 1 mM dithiothreitol)

-

ATP, [γ-³²P]-labeled

-

PKA substrate peptide (e.g., Kemptide)

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid (for washing)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and cAMP in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the purified PKA holoenzyme, and varying concentrations of the cAMP analog.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP, along with the PKA substrate peptide.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction stays within the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Plot the measured kinase activity against the logarithm of the cAMP analog concentration. Fit the data to a sigmoidal dose-response curve to determine the Ka value (the concentration at which 50% of maximal activation is achieved).

Alternative and Complementary Techniques

While the PKA activation assay is a standard method, other biophysical techniques can provide more direct insights into the binding kinetics and thermodynamics of ligand-protein interactions.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time association and dissociation of this compound to immobilized PKA regulatory subunits, allowing for the determination of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

-

Fluorescence Polarization (FP): FP assays can be used in a competitive binding format to determine the affinity of unlabeled ligands like this compound. A fluorescently labeled cAMP analog is displaced by the unlabeled compound, leading to a change in the polarization of the emitted light.

Visualizations

PKA Signaling Pathway

Caption: PKA signaling pathway and the action of this compound.

Experimental Workflow for PKA Activation Assay

Caption: Workflow for the PKA activation assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PKA signaling. The quantitative data presented herein demonstrates its significant selectivity for the type II PKA isozyme. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations into the binding affinities of this and other compounds to PKA regulatory subunits. The provided visualizations of the PKA signaling pathway and the experimental workflow offer a clear conceptual framework for understanding the context and execution of these studies. This technical guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and molecular biology who are focused on the modulation of PKA activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research and Synthesis of Sp-5,6-DCl-cBIMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and highly specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2] This analog of cyclic AMP (cAMP) has become an invaluable tool in cellular biology and drug development due to its unique properties, including high lipophilicity, resistance to hydrolysis by phosphodiesterases (PDEs), and selective activation of PKA over other cyclic nucleotide-dependent kinases.[1][2] This technical guide provides an in-depth overview of the foundational research leading to the development of this compound, its synthesis, and its mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: The Need for a Superior PKA Activator

The second messenger cAMP regulates a vast array of cellular processes by activating PKA. However, the utility of native cAMP in experimental systems is limited by its rapid degradation by PDEs and poor membrane permeability. Early synthetic analogs like dibutyryl-cAMP and 8-bromo-cAMP offered improvements but suffered from drawbacks such as metabolic conversion to active byproducts and a lack of specificity.

The development of this compound was driven by the need for a metabolically stable, membrane-permeant, and highly selective PKA activator. The key innovations in its design include:

-

A Lipophilic Benzimidazole (B57391) Ring: Replacement of the adenine (B156593) base of cAMP with a dichlorinated benzimidazole ring significantly increases the molecule's lipophilicity, facilitating its passage across cell membranes.[1]

-

A Phosphorothioate (B77711) Group: The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate (B84403) moiety renders the molecule resistant to hydrolysis by PDEs.[1][2]

-

The "Sp" Diastereomer: The specific stereochemistry of the phosphorothioate group (Sp isomer) is crucial for its potent agonist activity at the PKA regulatory subunit. The corresponding Rp-isomer acts as a PKA antagonist.

These modifications result in a compound that is a superior tool for studying PKA signaling in intact cells and tissues.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

| Parameter | Value | Cell/System Type | Reference |

| PKA Isozyme Activation | |||

| Ka for PKA Type I (relative to cAMP) | 14.0 | Purified Bovine Heart | BIOLOG Life Science Institute |

| Ka for PKA Type II (relative to cAMP) | 0.034 | Purified Bovine Heart | BIOLOG Life Science Institute |

| Chloride Secretion | |||

| EC50 (in presence of 400 nM this compound) for N6-Phe-cAMP | ~1 µM | T84 Colonic Epithelial Cells | --INVALID-LINK-- |

| Platelet Aggregation | |||

| Inhibition of Thrombin-induced Aggregation | Significant at 100 µM | Human Platelets | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly provided in a single source, the following is a generalized methodology based on the synthesis of related nucleoside phosphorothioates. The synthesis involves two key stages: the synthesis of the nucleoside precursor, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, and its subsequent cyclophosphorylation and sulfurization.

Stage 1: Synthesis of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)

This precursor is commercially available but can be synthesized. The general approach involves the condensation of 5,6-dichlorobenzimidazole with a protected ribose derivative, followed by deprotection.

Stage 2: Cyclophosphorylation and Sulfurization

-

Phosphorylation: The precursor, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, is first phosphorylated at the 5'-hydroxyl group. A common method is the Yoshikawa procedure, which uses phosphoryl chloride in a trialkyl phosphate solvent.

-

Cyclization: The resulting 5'-monophosphate is then cyclized to form a 3',5'-cyclic monophosphate. This is often achieved using a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by forming a more reactive intermediate.

-

Sulfurization: The cyclic monophosphate is then converted to the phosphorothioate. This step is critical for introducing the sulfur atom and creating the Sp and Rp diastereomers. A variety of sulfurizing reagents can be used, such as elemental sulfur in a suitable solvent. The separation of the desired Sp isomer from the Rp isomer is typically achieved by chromatographic methods, such as HPLC.

It is crucial to consult specialized literature on nucleoside chemistry for detailed reaction conditions, purification techniques, and analytical characterization.

Measurement of PKA Activation

The activation of PKA by this compound can be assessed using various methods, including:

-

In Vitro Kinase Assay: This assay measures the transfer of the γ-phosphate from ATP to a specific peptide or protein substrate by the catalytic subunit of PKA. The assay can be performed with purified PKA holoenzyme, and the activation constant (Ka) can be determined by measuring the kinase activity at various concentrations of this compound.

-

Western Blot Analysis of VASP Phosphorylation: In intact cells, PKA activation can be monitored by examining the phosphorylation status of its downstream substrates. Vasodilator-stimulated phosphoprotein (VASP) is a prominent PKA substrate in platelets and other cells. Phosphorylation of VASP at Ser157 is a reliable marker of PKA activity. This can be quantified by Western blotting using phospho-specific antibodies.[1][3]

Signaling Pathways and Workflows

PKA Activation Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an agonist (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cAMP. This compound bypasses the initial steps of this cascade by directly activating PKA.

Caption: Canonical PKA activation pathway and the direct activation by this compound.

Experimental Workflow for Assessing PKA Activation

A typical workflow to assess the effect of this compound on PKA activation in a cellular context.

References

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound BIOLOG Life Science Institute [biolog.de]

- 3. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying PKA Activation in Intact Cells using Sp-5,6-DCl-cBIMPS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA), a crucial mediator of cellular signaling, plays a pivotal role in a vast array of physiological processes, including metabolism, gene expression, and cell proliferation. The activation of PKA is endogenously triggered by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). To dissect the intricate downstream effects of PKA activation in a controlled manner, researchers often turn to specific and potent activators. Sp-5,6-DCl-cBIMPS (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer) has emerged as a superior tool for studying PKA activation in intact cells.

These application notes provide a comprehensive guide for utilizing this compound, detailing its mechanism of action, advantages, and protocols for assessing PKA activation.

Key Features of this compound

This compound is a highly effective and selective activator of PKA with several key advantages for in-cell studies:

-

High Potency and Specificity: It is a potent activator of PKA, exhibiting a strong preference for PKA over other cyclic nucleotide-dependent kinases like cGMP-dependent protein kinase (cGMP-PK).[1][2] This specificity is crucial for attributing observed cellular effects directly to the PKA signaling pathway.

-

Excellent Cell Permeability: Due to its lipophilic nature, this compound readily crosses the cell membrane, making it ideal for stimulating PKA in intact cells without the need for permeabilization techniques.[1][2]

-

Resistance to Phosphodiesterases (PDEs): Unlike the natural ligand cAMP, this compound is not significantly hydrolyzed by PDEs.[1][2] This resistance ensures sustained and stable levels of PKA activation, allowing for the study of both short-term and long-term downstream events.

PKA Activation Pathway with this compound

The following diagram illustrates the mechanism by which this compound activates the PKA signaling cascade.

Caption: PKA activation by this compound in intact cells.

Quantitative Data Presentation

The optimal concentration of this compound can vary depending on the cell type and the specific downstream effect being measured. The following tables summarize reported concentrations and their observed effects in various cell systems.

Table 1: Effective Concentrations of this compound in Different Cell Types

| Cell Type | Concentration | Observed Effect | Reference |

| Human Platelets | 0.5 µM | Time-dependent phosphorylation of VASP. | [3] |

| Human Platelets | 6 µM - 100 µM | Inhibition of collagen-induced platelet aggregation. | [4] |

| Rat Gastric Fundus | Not specified | Relaxation of precontracted smooth muscle. | [4] |

| Rat Aortic Rings | Not specified | Relaxation of precontracted smooth muscle. | [4] |

| T84 Colonic Epithelial Cells | Not specified | Used in combination with other analogs to activate PKA. | [5] |

Table 2: Comparison of this compound with other cAMP Analogs

| Parameter | This compound | 8-pCPT-cAMP |

| PKA Activation | Potent activator | Potent activator |

| cGMP-PK Activation | Not a significant activator | Potent activator |

| PDE Hydrolysis | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs |

| Lipophilicity | Higher | Lower |

| VASP Phosphorylation in Platelets | More effective in inducing phosphorylation | Less effective |

Experimental Protocols

The following are detailed protocols for key experiments to study PKA activation using this compound.

Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation (e.g., VASP)

This protocol describes the detection of phosphorylation of a known PKA substrate, Vasodilator-Stimulated Phosphoprotein (VASP), in response to this compound treatment. Phosphorylation of VASP by PKA leads to a characteristic electrophoretic mobility shift (from 46 kDa to 50 kDa).

Materials:

-

This compound (stock solution in DMSO or water)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser157), anti-VASP (total)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Densitometry software

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and grow.

-

Starve cells in serum-free medium for a designated period if necessary to reduce basal signaling.

-

Prepare a range of this compound concentrations in culture medium. A pilot experiment with a broad range (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration for your cell type.

-

Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes) to establish a time-course of PKA activation. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-